molecular formula C19H16N2O6 B4169041 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-nitrophenyl)propanamide

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-nitrophenyl)propanamide

Cat. No. B4169041
M. Wt: 368.3 g/mol
InChI Key: LXAZMDULMLHIJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-nitrophenyl)propanamide, also known as MOC-NP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-nitrophenyl)propanamide is not fully understood. However, studies have shown that 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-nitrophenyl)propanamide can bind to proteins and modulate their activity. 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-nitrophenyl)propanamide has been shown to bind to the SH2 domain of the protein tyrosine phosphatase SHP-2 and inhibit its activity. 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-nitrophenyl)propanamide has also been shown to bind to the protein kinase C (PKC) and modulate its activity.
Biochemical and Physiological Effects:
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-nitrophenyl)propanamide has been shown to have biochemical and physiological effects in various cell types. In cancer cells, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-nitrophenyl)propanamide has been shown to inhibit cell proliferation and induce apoptosis. In immune cells, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-nitrophenyl)propanamide has been shown to inhibit the production of pro-inflammatory cytokines. In neurons, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-nitrophenyl)propanamide has been shown to modulate synaptic plasticity.

Advantages and Limitations for Lab Experiments

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-nitrophenyl)propanamide has several advantages for lab experiments. It is a fluorescent probe that can be used to study protein-protein interactions and intracellular signaling pathways. 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-nitrophenyl)propanamide is also a small molecule that can easily penetrate cell membranes and interact with intracellular proteins. However, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-nitrophenyl)propanamide has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the behavior of endogenous molecules. 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-nitrophenyl)propanamide also has a limited range of applications and may not be suitable for all experimental systems.

Future Directions

There are several future directions for the study of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-nitrophenyl)propanamide. One direction is to study the structure-activity relationship of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-nitrophenyl)propanamide and identify more potent and selective analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-nitrophenyl)propanamide in vivo and evaluate its potential as a therapeutic agent. Additionally, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-nitrophenyl)propanamide can be used as a tool to study the function of specific proteins in various cellular processes. Overall, the study of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-nitrophenyl)propanamide has the potential to contribute to the development of new drugs and therapies for various diseases.

Scientific Research Applications

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-nitrophenyl)propanamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. In medicinal chemistry, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-nitrophenyl)propanamide has been shown to have anti-inflammatory and anti-cancer properties. In biochemistry, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-nitrophenyl)propanamide has been used as a tool to study protein-protein interactions. In molecular biology, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-nitrophenyl)propanamide has been used as a fluorescent probe to study intracellular signaling pathways.

properties

IUPAC Name

2-(4-methyl-2-oxochromen-7-yl)oxy-N-(2-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6/c1-11-9-18(22)27-17-10-13(7-8-14(11)17)26-12(2)19(23)20-15-5-3-4-6-16(15)21(24)25/h3-10,12H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAZMDULMLHIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-nitrophenyl)propanamide

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